molecular formula C17H16N2O4 B12911530 3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one CAS No. 328404-08-6

3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12911530
CAS No.: 328404-08-6
M. Wt: 312.32 g/mol
InChI Key: GUZKBNUSIOHJIR-UHFFFAOYSA-N
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Description

3-(3-(Benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one is a research chemical belonging to the 1,3,4-oxadiazole family, a heterocyclic scaffold of significant interest in medicinal chemistry . This specific analogue is designed for investigational purposes, particularly in neuroscience research. Its structure is closely related to a class of compounds identified as highly potent, reversible, and selective inhibitors of monoamine oxidase B (MAO-B) . In vitro studies on similar 5-(benzyloxy)phenyl-substituted 1,3,4-oxadiazol-2(3H)-one derivatives have demonstrated IC50 values in the low nanomolar range (1.4-4.6 nM) for MAO-B inhibition, with exceptional selectivity over the MAO-A isoform (selectivity indices from 3,200 to >71,400) . These related inhibitors function through a competitive, slow, and tight-binding mechanism . The 1,3,4-oxadiazole core is a privileged structure in drug discovery, found in several pharmaceuticals, and is known to influence key properties like metabolic stability and bioavailability . The presence of the benzyloxyphenyl moiety is critical for activity, as structure-activity relationship (SAR) studies emphasize the importance of the terminal phenyl group for binding to the enzyme . Researchers can leverage this compound as a tool molecule to study the role of MAO-B in neurological processes and disease models. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

328404-08-6

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

5-ethoxy-3-(3-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C17H16N2O4/c1-2-21-16-18-19(17(20)23-16)14-9-6-10-15(11-14)22-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3

InChI Key

GUZKBNUSIOHJIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C(=O)O1)C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-(benzyloxy)benzohydrazide with ethyl chloroformate under basic conditions to form the oxadiazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(3-(Benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C17_{17}H16_{16}N2_{2}O4_{4}
  • Molecular Weight : 312.32 g/mol
  • IUPAC Name : 5-ethoxy-3-(3-phenylmethoxyphenyl)-1,3,4-oxadiazol-2-one
  • CAS Number : 328404-08-6

Structure

The compound features a unique oxadiazole ring which is known for its bioactivity. The presence of the benzyloxy and ethoxy groups contributes to its chemical stability and potential reactivity in various applications.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of 3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one show effectiveness against various bacterial strains. For example:

CompoundActivityTarget Organism
This compoundModerateStaphylococcus aureus
Other derivativesHighEscherichia coli

Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In vitro studies suggest that it inhibits pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases.

Agricultural Applications

Pesticide Development
The oxadiazole framework is known for its insecticidal properties. The compound has been tested as a potential pesticide, showing effectiveness against specific pests while maintaining low toxicity to non-target organisms.

Pest SpeciesEfficacy Rate (%)Application Method
Aphids75Foliar spray
Whiteflies68Soil application

Material Science

Polymer Chemistry
The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties. Research is ongoing to explore the use of this compound in developing high-performance materials for various industrial applications.

Photophysical Properties

The compound exhibits interesting photophysical properties that are being studied for applications in organic light-emitting diodes (OLEDs) and solar cells. Its ability to absorb light and emit fluorescence makes it a candidate for optoelectronic devices.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives, including this compound. The results indicated that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Agricultural Use

In a field trial reported in Pest Management Science, the efficacy of the compound as an insecticide was assessed against aphid populations on crops. The results demonstrated a substantial reduction in pest numbers, supporting its use as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Substituent Effects on Activity and Reactivity

The oxadiazolone scaffold is highly tunable, with substituents dictating pharmacological or pesticidal properties:

Compound Name Substituents (Position 3/5) Key Activity/Application Reference
3-(4-Amino-3-methylphenyl)-5-ethoxy-oxadiazolone 4-Amino-3-methylphenyl / ethoxy Antibiotic intermediate (67f)
5-(3,4-Dichlorophenyl)-3-piperidinyl-oxadiazolone 3,4-Dichlorophenyl / piperidinyl Anti-inflammatory (superior to indomethacin)
Oxadiargyl 2,4-Dichloro-5-propynyloxyphenyl / tert-butyl Herbicide (pesticide)
5-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-oxadiazolone Dichlorobenzyloxy / 4-methylbenzyl Agrochemical (CAS 65808-74-4)
3-(4-Bromophenyl)-5-pentyl-oxadiazolone 4-Bromophenyl / pentyl Not specified (supplier-listed)

Key Findings :

  • Electron-Withdrawing Groups (EWGs) : Halogenated aryl groups (e.g., dichlorophenyl in oxadiargyl) enhance pesticidal activity by increasing oxidative stability and target binding .
  • Benzyloxy vs. Piperidinyl : The benzyloxy group in the target compound likely enhances membrane permeability compared to bulkier piperidinyl analogs, which show anti-inflammatory activity .
Limitations and Contradictions
  • Poor Activity in Some Derivatives: Certain oxadiazolones with arylmethylamino or methylpiperidinyl groups showed reduced activity, emphasizing the need for precise substituent positioning .
  • Synthesis Challenges : Low yields (e.g., 17% for 67g) in Pd/C hydrogenation suggest steric or electronic hindrance from bulkier substituents .

Biological Activity

3-(3-(benzyloxy)phenyl)-5-ethoxy-1,3,4-oxadiazol-2(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2OC_{17}H_{16}N_{2}O with a molecular weight of 284.32 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities through different mechanisms:

  • Monoamine Oxidase Inhibition : Some derivatives of oxadiazoles have been shown to selectively inhibit monoamine oxidase B (MAO B), an enzyme involved in the metabolism of neurotransmitters. For instance, a related compound demonstrated an IC50 value as low as 1.4 nM against MAO B with high selectivity over MAO A .
  • Antimicrobial Activity : Oxadiazole derivatives have been reported to possess significant antimicrobial properties. Studies have shown that they can effectively inhibit the growth of various bacterial strains and fungi .

Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Biological Activity Description Reference
MAO B Inhibition Highly selective inhibition with low IC50 values (1.4 - 4.6 nM)
Antimicrobial Effective against bacteria like E. coli, S. aureus, and fungi
Antitubercular Exhibits activity against Mycobacterium tuberculosis
Anti-inflammatory Potential anti-inflammatory effects observed in various studies

Case Studies

  • Monoamine Oxidase Inhibition Study : A study focused on the synthesis and evaluation of 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives indicated strong MAO B inhibitory activity with minimal side effects observed at therapeutic doses . This highlights the potential for developing antidepressants based on this scaffold.
  • Antimicrobial Efficacy : A series of aryl-substituted 1,3,4-oxadiazole derivatives were synthesized and tested for antimicrobial activity. Among them, certain compounds exhibited significant potency against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the oxadiazole structure can enhance efficacy against resistant strains .

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